5-(2,4-Dichlorophenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
5-(2,4-Dichlorophenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving an appropriate amine and a diketone.
Substitution Reactions: Introduction of the 2,4-dichlorophenyl and 4-methoxybenzoyl groups can be done via nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.
Alkylation: The ethoxypropyl group can be added via alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other nucleophiles.
Hydrolysis: Ester groups can be hydrolyzed to carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Hydrolysis: Acidic or basic conditions using HCl or NaOH.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Potential use in the development of polymers and advanced materials.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its binding affinity to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Dichlorophenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one: Similar in structure but with different substituents.
4-(4-Methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the 2,4-dichlorophenyl and ethoxypropyl groups.
Uniqueness
Functional Diversity: The presence of multiple functional groups (hydroxyl, methoxy, dichlorophenyl) provides a unique reactivity profile.
Biological Activity: Its specific substitutions may confer unique biological activities compared to similar compounds.
Properties
Molecular Formula |
C23H23Cl2NO5 |
---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
(4Z)-5-(2,4-dichlorophenyl)-1-(3-ethoxypropyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H23Cl2NO5/c1-3-31-12-4-11-26-20(17-10-7-15(24)13-18(17)25)19(22(28)23(26)29)21(27)14-5-8-16(30-2)9-6-14/h5-10,13,20,27H,3-4,11-12H2,1-2H3/b21-19- |
InChI Key |
HJFZOQBCYHBXFP-VZCXRCSSSA-N |
Isomeric SMILES |
CCOCCCN1C(/C(=C(\C2=CC=C(C=C2)OC)/O)/C(=O)C1=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCOCCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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